L-Leucine-d3-N-t-BOC H2O (methyl-d3)
Overview
Description
L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a deuterated derivative of L-leucine, an essential amino acid. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl group. This modification makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and mass spectrometry.
Scientific Research Applications
L-Leucine-d3-N-t-BOC H2O (methyl-d3) has a wide range of scientific research applications:
Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of leucine in various biological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of L-Leucine-d3-N-t-BOC H2O (methyl-d3) is the mTOR signaling pathway . This pathway plays a crucial role in cellular processes such as growth, proliferation, and survival.
Mode of Action
L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a deuterated form of L-Leucine . As an essential branched-chain amino acid (BCAA), L-Leucine can activate the mTOR signaling pathway . The activation of this pathway leads to various cellular changes, including increased protein synthesis, cell growth, and proliferation.
Biochemical Pathways
The compound’s action primarily affects the mTOR signaling pathway . This pathway is crucial for many cellular processes, including protein synthesis, cell growth, and cell cycle progression. The activation of the mTOR pathway by L-Leucine-d3-N-t-BOC H2O (methyl-d3) can lead to increased protein synthesis and cell growth.
Result of Action
The activation of the mTOR signaling pathway by L-Leucine-d3-N-t-BOC H2O (methyl-d3) leads to increased protein synthesis and cell growth . This can result in enhanced cellular function and potentially influence various physiological processes.
Action Environment
The compound is stable if stored under recommended conditions . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-d3-N-t-BOC H2O (methyl-d3) typically involves the following steps:
Deuteration of L-Leucine: The initial step involves the deuteration of L-leucine to replace the hydrogen atoms in the methyl group with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst.
Protection of the Amino Group: The amino group of the deuterated L-leucine is then protected using tert-butyloxycarbonyl (BOC) to form N-t-BOC-L-Leucine-d3.
Hydration: The final step involves the addition of water (H2O) to obtain the hydrated form of the compound.
Industrial Production Methods
Industrial production of L-Leucine-d3-N-t-BOC H2O (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in specialized facilities that adhere to strict regulatory standards.
Chemical Reactions Analysis
Types of Reactions
L-Leucine-d3-N-t-BOC H2O (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur, especially involving the carbonyl group.
Substitution: The compound can participate in substitution reactions, where the BOC group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
Oxidation: Oxidized derivatives of L-Leucine-d3-N-t-BOC H2O (methyl-d3).
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Compounds with different protecting groups replacing the BOC group.
Comparison with Similar Compounds
L-Leucine-d3-N-t-BOC H2O (methyl-d3) can be compared with other deuterated amino acids, such as:
- L-Valine-d3-N-t-BOC H2O (methyl-d3)
- L-Isoleucine-d3-N-t-BOC H2O (methyl-d3)
- L-Phenylalanine-d3-N-t-BOC H2O (methyl-d3)
Uniqueness
The uniqueness of L-Leucine-d3-N-t-BOC H2O (methyl-d3) lies in its specific isotopic labeling, which makes it particularly useful for studies involving leucine metabolism and protein synthesis. Its deuterated form provides distinct advantages in NMR spectroscopy and mass spectrometry, allowing for more precise and accurate measurements.
Properties
IUPAC Name |
5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/i1D3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-NIIDSAIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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